Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is a complex organic compound. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. It also contains a hexanoate group, which is a six-carbon chain with a carbonyl group (C=O) and an ethyl ester group at one end .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 3-fluorophenyl group and the hexanoate group. The fluorine atom in the 3-fluorophenyl group would be expected to have a significant impact on the chemical properties of the compound, including its reactivity and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity and potentially its boiling point and melting point .Scientific Research Applications
Synthesis and Characterization
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate and its analogs have been extensively studied in the field of organic synthesis and characterization. A related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized and characterized using various techniques like FT-IR, thermogravimetric analysis, and X-ray diffraction, highlighting the compound's structural properties (M. Sapnakumari et al., 2014).
Biomedical Research
In the realm of biomedical research, derivatives of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate have been explored for potential therapeutic applications. For instance, Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound with a similar structure, exhibited high affinity for central benzodiazepine receptors and demonstrated antianxiety properties in animal models, showing the potential of these compounds in neuropsychiatric drug development (M. Anzini et al., 2008).
Molecular Docking and Drug Design
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate analogs have also been utilized in molecular docking studies. These studies aim to understand how these compounds interact with biological targets, which is crucial for drug design and discovery. For example, a study on a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, involved molecular docking to predict its potential as a β-secretase inhibitor, a target for Alzheimer's disease treatment (B. Kumar et al., 2018).
Chemical Hybridizing Agent
Research has also been conducted on the use of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate derivatives as chemical hybridizing agents in agriculture. For example, a fluoro derivative of ethyl oxanilate, a structurally similar compound, demonstrated effective induction of male sterility in wheat, indicating its potential use in hybrid seed production (J. Iskra et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-(3-fluorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCVIZESKMHOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645572 |
Source
|
Record name | Ethyl 6-(3-fluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate | |
CAS RN |
898752-12-0 |
Source
|
Record name | Ethyl 6-(3-fluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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